4-iodo-1-(4-methoxyphenyl)pyrazole
CAS No.: 1260761-37-2
Cat. No.: VC6456814
Molecular Formula: C10H9IN2O
Molecular Weight: 300.099
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260761-37-2 |
---|---|
Molecular Formula | C10H9IN2O |
Molecular Weight | 300.099 |
IUPAC Name | 4-iodo-1-(4-methoxyphenyl)pyrazole |
Standard InChI | InChI=1S/C10H9IN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 |
Standard InChI Key | ABFMMMLUYCNZGG-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)I |
Introduction
Chemical Structure and Physicochemical Properties
4-Iodo-1-(4-methoxyphenyl)pyrazole belongs to the class of iodinated pyrazole derivatives, with the molecular formula C₁₀H₈IN₂O and a molecular weight of 300.09 g/mol . The pyrazole ring is substituted with an iodine atom at the 4-position and a 4-methoxyphenyl group at the 1-position, as illustrated in its IUPAC name. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₈IN₂O | |
Molecular Weight | 300.09 g/mol | |
Melting Point | 70–77°C (observed in analogues) | |
Storage Conditions | Ambient temperature |
The compound’s logP value (a measure of lipophilicity) is estimated at ~2.5 based on analogous structures, suggesting moderate solubility in organic solvents . Infrared (IR) spectra of related compounds reveal characteristic absorptions for aromatic C=C bonds (~1604 cm⁻¹) and methoxy C-O stretches (~1152 cm⁻¹) .
Synthetic Methodologies
Electrophilic Cyclization of Acetylenic Hydrazones
A seminal approach to 4-iodopyrazole derivatives involves the electrophilic cyclization of acetylenic phenylhydrazones using molecular iodine. As detailed in a METU thesis , this method begins with the formylation of alkynes using DMF to yield α,β-acetylenic aldehydes. Subsequent condensation with phenylhydrazine at 55°C for 5 hours forms acetylenic hydrazones, which undergo cyclization with excess iodine at 80°C for 3 hours . While this protocol primarily produces 1-aryl-5-alkyl/aryl-4-iodopyrazoles, modifying the starting aldehyde to include a 4-methoxyphenyl group could yield the target compound .
Nucleophilic Aromatic Substitution (SNAr)
An alternative route, reported in an RSC publication , employs SNAr reactions to introduce iodine into preformed pyrazole rings. For example, 1-(3-iodo-4-methoxyphenyl)-1H-pyrazole (a structural analogue) was synthesized by reacting 6-bromoimidazo[1,5-a]pyrazine-8-ones with iodides under basic conditions . Adapting this method to substitute a 4-methoxyphenyl group at the pyrazole’s 1-position could provide access to the target molecule.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃) data for analogous compounds reveals:
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Aromatic protons: δ 7.85–7.90 (s, 1H, pyrazole-H), 7.51–7.69 (m, 2H, aryl-H)
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Methoxy group: δ 3.84 (s, 3H, OCH₃)
13C NMR (100 MHz, CDCl₃) signals include:
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Pyrazole carbons: δ 145.4 (C-I), 136.9 (C-N)
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Aromatic carbons: δ 158.6 (C-OCH₃), 131.3 (C-I adjacent)
Infrared (IR) Spectroscopy
Key IR bands observed in related structures :
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1604 cm⁻¹: Aromatic C=C stretching
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1152 cm⁻¹: C-O stretching of methoxy group
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601 cm⁻¹: C-I stretching
Applications in Medicinal Chemistry
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